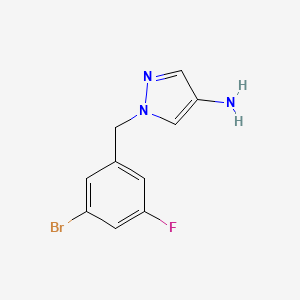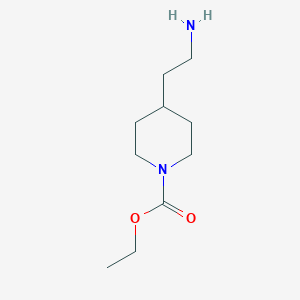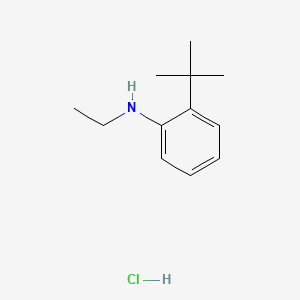![molecular formula C12H13ClN2O B13552848 2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13552848.png)
2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidin-4-one family. This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidin-4-one core substituted with chloro, isopropyl, and methyl groups. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable chloroalkyl ketone in the presence of a base can lead to the formation of the desired pyrido[1,2-a]pyrimidin-4-one core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced analogs with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor antagonist.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Lacks the chloro and isopropyl substituents, resulting in different chemical and biological properties.
3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Contains a chloroethyl group instead of the isopropyl group, leading to variations in reactivity and applications.
Uniqueness: 2-Chloro-3-isopropyl-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific combination of substituents, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H13ClN2O |
|---|---|
Poids moléculaire |
236.70 g/mol |
Nom IUPAC |
2-chloro-7-methyl-3-propan-2-ylpyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C12H13ClN2O/c1-7(2)10-11(13)14-9-5-4-8(3)6-15(9)12(10)16/h4-7H,1-3H3 |
Clé InChI |
ZJKSKYPULTXBLU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN2C(=NC(=C(C2=O)C(C)C)Cl)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


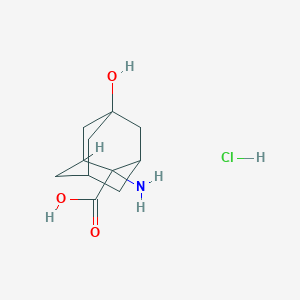
![4-[2-(4,5-Dibromothiophen-3-yl)-1,3-oxazol-5-yl]morpholine](/img/structure/B13552771.png)

![1-[(2-Aminoethyl)sulfanyl]-2-methoxyethanehydrochloride](/img/structure/B13552791.png)
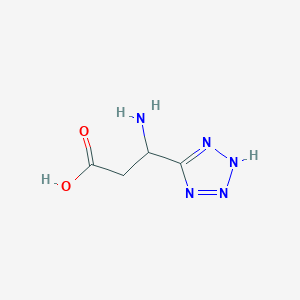
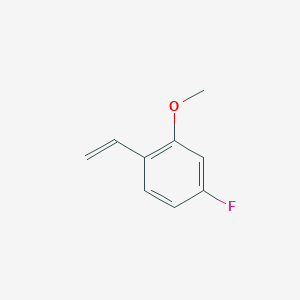
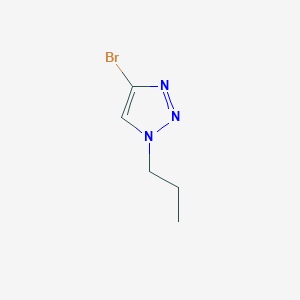
![3-{Octahydropyrrolo[3,4-c]pyrrole-2-carbonyl}benzoic acid hydrochloride](/img/structure/B13552809.png)
